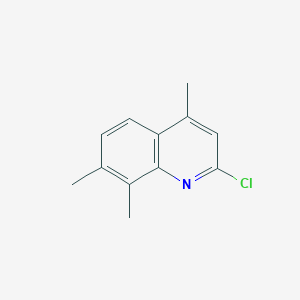

2-Chloro-4,7,8-trimethylquinoline

描述

Historical Context of Quinoline (B57606) Chemistry and its Derivatives

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. wikipedia.orgrsc.org A significant milestone in its synthesis was the Skraup synthesis, developed in 1880, which involved the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org This and other classical methods such as the Doebner-von Miller, Combes, and Friedländer syntheses paved the way for the creation of a vast array of quinoline derivatives. iipseries.orgnih.gov The discovery of naturally occurring quinoline alkaloids with medicinal properties, such as quinine (B1679958) from the cinchona tree, further fueled interest in this heterocyclic system. wikipedia.orgrsc.orgbritannica.com Over the years, the versatility of the quinoline scaffold has made it a central theme in the development of synthetic methodologies and the exploration of new chemical entities. rsc.orgiipseries.org

Significance of the Quinoline Scaffold in Chemical Sciences

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurring presence in bioactive compounds. nih.govtandfonline.comusc.edu This bicyclic heterocycle, formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a fundamental building block in the design and synthesis of compounds with a wide range of applications. numberanalytics.comfiveable.me

Heterocyclic Compound Classification and Relevance

Quinoline is classified as a heterocyclic aromatic compound. numberanalytics.comfiveable.mewikipedia.org Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring system. wikipedia.org Quinoline, specifically, is a benzofused derivative of pyridine. wikipedia.org This structural classification is significant as the presence of the nitrogen atom in the aromatic system imparts unique chemical properties, influencing its reactivity, basicity, and ability to form hydrogen bonds. fiveable.me Aromatic heterocyclic compounds like quinoline are fundamental in various areas of chemistry and are integral components of many natural products and synthetic molecules. wikipedia.orgbyjus.com

Role in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a cornerstone in drug discovery and medicinal chemistry. nih.govnih.govbenthamdirect.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govbenthamdirect.com The structural rigidity and the ability to interact with various biological targets make the quinoline scaffold an attractive template for the design of new therapeutic agents. tandfonline.com Numerous quinoline-based drugs are currently in clinical use and many more are under investigation, highlighting the enduring importance of this heterocyclic system in the quest for novel medicines. nih.govtandfonline.com

Specific Rationale for Investigating 2-Chloro-4,7,8-trimethylquinoline

The specific substitution pattern of this compound presents a compelling case for its scientific investigation. The strategic placement of the chloro and trimethyl groups on the quinoline ring system is expected to modulate its physicochemical and biological properties in distinct ways.

Unique Substitution Pattern and its Implications

The presence of a chlorine atom at the 2-position of the quinoline ring is of particular interest. The chloro group is an electron-withdrawing group and can serve as a leaving group in nucleophilic substitution reactions, providing a handle for further functionalization of the molecule. mdpi.com The introduction of a chlorine atom can also enhance the metabolic stability and potency of a compound. mdpi.com

Gap Analysis in Existing Literature on Substituted Quinolines

While the literature on quinoline chemistry is extensive, a significant portion focuses on derivatives with different substitution patterns. There appears to be a relative scarcity of in-depth research specifically on this compound. While general synthetic methods for substituted quinolines exist, detailed investigations into the specific reactivity, spectroscopic characterization, and potential applications of this particular compound are not widely reported. This gap in the literature presents an opportunity for novel research to elucidate the unique properties conferred by the 2-chloro, 4-methyl, 7-methyl, and 8-methyl substitution pattern. Further studies could explore its utility as a building block in organic synthesis or investigate its potential in various fields of chemical research.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H12ClN |

| Molecular Weight | 205.68 g/mol |

| CAS Number | 950037-24-8 |

This data is compiled from publicly available chemical databases. chemchart.comguidechem.com

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,7,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCHOKMWJQRQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649706 | |

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950037-24-8 | |

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 2 Chloro 4,7,8 Trimethylquinoline

Established and Novel Synthetic Routes to the Quinoline (B57606) Core

The construction of the quinoline ring system can be achieved through various classical name reactions, each offering a unique pathway from acyclic or simpler cyclic precursors. These methods, while foundational, can be adapted with modern techniques to improve yields, reduce reaction times, and accommodate a wider range of substrates.

Classical Quinoline Synthesis Protocols and their Adaptations

The following protocols represent the most significant and widely used methods for quinoline synthesis. Their adaptation for producing the 4,7,8-trimethylquinoline core is discussed, which serves as the key intermediate for 2-Chloro-4,7,8-trimethylquinoline.

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can then be converted to the target compound. wikipedia.org The synthesis begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.org

To synthesize the required 4,7,8-trimethylquinoline core, the logical starting aniline would be 2,3-dimethylaniline (B142581) . The general pathway involves:

Condensation: 2,3-dimethylaniline reacts with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. This step forms an anilidomethylenemalonic ester intermediate. wikipedia.org

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether, to form ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate. researchgate.net

Saponification & Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield 4-hydroxy-7,8-dimethylquinoline. wikipedia.org A subsequent step would be required to introduce the methyl group at the 4-position, or a different starting material would be needed.

A more direct approach to the desired 4,7,8-trimethylated core via a Gould-Jacobs-type reaction would involve reacting 2,3-dimethylaniline with an appropriately substituted β-ketoester, such as ethyl acetoacetate, followed by cyclization. Modern modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields compared to conventional heating. asianpubs.orgablelab.eu

Table 1: Comparison of Gould-Jacobs Reaction Conditions

| Starting Aniline | Reagent | Conditions | Product Type | Ref. |

| Aniline | Diethyl ethoxymethylenemalonate | Conventional heating, high-boiling solvent | 4-Hydroxyquinoline-3-carboxylate | researchgate.net |

| Substituted Anilines | Diethyl ethoxymethylenemalonate | Microwave Irradiation (e.g., 250-300 °C) | 4-Hydroxyquinoline-3-carboxylate | ablelab.eu |

| Aryl Amines | Acetylenic Esters | Heat-mediated cyclization | Substituted Quinolines | asianpubs.org |

The Friedländer synthesis is one of the most direct and widely utilized methods for producing polysubstituted quinolines. eurekaselect.com It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde). wikipedia.org

For the synthesis of the 4,7,8-trimethylquinoline core, the required starting materials would be:

2-Amino-3,4-dimethylacetophenone

Acetone or a related compound to provide the C2-methyl group.

The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org A significant advantage of the Friedländer synthesis is its regiochemical control, as the substitution pattern is explicitly defined by the choice of reactants. Numerous catalysts have been developed to improve the efficiency of this reaction, including Brønsted acids, Lewis acids, and ionic liquids. eurekaselect.comorganic-chemistry.org Recent advancements have focused on milder and more environmentally friendly protocols, such as using propylphosphonic anhydride (B1165640) (T3P®) as a promoter. researchgate.net

Table 2: Catalysts and Conditions for Friedländer Synthesis

| Catalyst/Promoter | Conditions | Advantages | Ref. |

| Base (e.g., NaOH) | Reflux in aqueous or alcoholic solution | Classical, simple | nih.gov |

| Acid (e.g., p-TsOH) | Solvent-free, microwave or conventional heating | Rapid, efficient | organic-chemistry.org |

| Molecular Iodine (I₂) | Mild conditions | Efficient, metal-free | organic-chemistry.org |

| Neodymium(III) Nitrate | Mild conditions | High yields for functionalized quinolines | organic-chemistry.org |

| Propylphosphonic Anhydride (T3P®) | Mild conditions | Short reaction times, excellent yields | researchgate.net |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org This method is a variation of the Friedländer synthesis. wikipedia.org

To apply this to the target structure, one would start with a substituted isatin, specifically 6,7-dimethylisatin . The reaction mechanism involves the base-catalyzed ring-opening of the isatin to form a keto-acid, which then condenses with a carbonyl compound. wikipedia.org

Ring Opening: 6,7-dimethylisatin is treated with a strong base (e.g., potassium hydroxide) to hydrolyze the amide bond, forming an amino-phenylglyoxylate intermediate.

Condensation: This intermediate reacts with a ketone containing an α-methyl group, such as acetone, to form an imine.

Cyclization and Dehydration: The enamine tautomer undergoes cyclization and dehydration to yield 2,7,8-trimethylquinoline-4-carboxylic acid .

A final decarboxylation step would be necessary to remove the carboxylic acid group at the 4-position. The Pfitzinger reaction is robust but can be limited by the availability of the required substituted isatins. iipseries.org Improved protocols have been developed for the direct synthesis of quinoline-4-carboxylic esters or acids. researchgate.net

The Skraup synthesis is a classic, albeit often harsh, method for producing quinolines. wikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). numberanalytics.com

To generate the desired substitution pattern for the 4,7,8-trimethylquinoline precursor, the reaction would start with 2,3-dimethylaniline . The standard Skraup reaction using glycerol would yield 7,8-dimethylquinoline. To introduce the methyl group at the 4-position, a modified Skraup reaction is required, using an α,β-unsaturated ketone in place of glycerol. researchgate.net Specifically, reacting 2,3-dimethylaniline with methyl vinyl ketone under acidic conditions would lead to the formation of the desired 4,7,8-trimethylquinoline .

The mechanism involves:

Dehydration of glycerol (or use of an α,β-unsaturated carbonyl) to form an electrophilic species like acrolein. numberanalytics.com

Michael addition of the aniline to the α,β-unsaturated system.

Acid-catalyzed cyclization and dehydration.

Oxidation of the resulting dihydroquinoline to the aromatic quinoline. numberanalytics.com

The primary drawbacks of the Skraup reaction are its violent nature and the use of harsh, toxic reagents. researchgate.netnih.gov However, modifications using milder conditions or alternative catalysts have been explored. iipseries.org

The Doebner-von Miller reaction is a highly adaptable method for quinoline synthesis and is considered a variation of the Skraup reaction. nih.gov It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. wikipedia.org This method is particularly useful for producing quinolines with substitution on the heterocyclic ring. iipseries.org

For the synthesis of 4,7,8-trimethylquinoline , the reactants would be:

2,3-dimethylaniline

Methyl vinyl ketone (an α,β-unsaturated ketone)

The reaction is typically catalyzed by strong Brønsted acids or Lewis acids. wikipedia.org The mechanism is believed to proceed through a conjugate addition of the aniline to the unsaturated ketone, followed by cyclization and oxidation. Recent mechanistic studies using isotope labeling suggest a more complex fragmentation-recombination pathway. illinois.edu

The original Doebner-von Miller reaction often suffered from low yields due to the acid-catalyzed polymerization of the carbonyl substrate. nih.gov Modern improvements include the use of biphasic reaction media or solid acid catalysts, such as silver(I)-exchanged Montmorillonite K10, which can lead to moderate to excellent yields under solvent-free conditions. nih.govukzn.ac.za

Modern Catalytic Approaches for Quinoline Annulation

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance. The synthesis of quinolines has significantly benefited from these advancements, particularly through the use of transition metals.

Transition metal catalysis provides powerful tools for C-C and C-N bond formation, enabling novel pathways for quinoline ring construction.

Palladium catalysts are exceptionally versatile and have been extensively used in cross-coupling reactions to build complex molecular architectures, including the quinoline framework. researchgate.net

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be adapted for quinoline synthesis. wikipedia.orgorganic-chemistry.org A modified Larock method involves a one-pot synthesis via a Heck reaction of a 2-bromoaniline (B46623) with an allylic alcohol. acs.org This process proceeds through a Heck reaction/isomerization sequence to form a β-aryl ketone, which then undergoes intramolecular condensation and subsequent dehydrogenation to yield the quinoline product. acs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate. nih.govnih.gov This reaction is widely used to introduce aryl or other substituents onto a pre-formed quinoline ring. nih.govacs.org For instance, a 2-chloro-quinoline derivative can be coupled with various boronic acids in the presence of a palladium catalyst like [(dppf)PdCl₂] and a base such as Cs₂CO₃ to synthesize arylated quinolines. nih.govacs.org This method could be employed to further functionalize the this compound core.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgchem-station.com This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org It has been successfully applied in the synthesis of complex molecules containing the quinoline moiety. wikipedia.orgrsc.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing alkynylated quinolines. libretexts.org A copper-free Sonogashira coupling of 2-chloroquinoline-3-carboxylates with propargyl alcohol and a secondary amine has been developed, showcasing a one-pot process to construct more complex heterocyclic systems fused to the quinoline ring. researchgate.net

Stille Coupling: The Stille reaction creates C-C bonds by coupling an organotin compound with an organic halide or triflate. acs.orgwikipedia.org It is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. researchgate.netorganic-chemistry.org This reaction has been effectively applied to synthesize substituted quinolizinium (B1208727) salts from bromoquinolizinium precursors and various tributylstannyl compounds. acs.orgacs.org

Table 2: Overview of Palladium-Catalyzed Reactions for Quinoline Synthesis

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Feature |

|---|---|---|---|---|

| Heck | 2-Bromoaniline | Allylic Alcohol | Pd(OAc)₂ / Biaryl Phosphine Ligand acs.org | Forms quinoline via C-C coupling and cyclization. acs.org |

| Suzuki-Miyaura | Haloquinoline | Arylboronic Acid | [(dppf)PdCl₂] / Base nih.gov | C-C bond formation with high functional group tolerance. nih.gov |

| Negishi | Haloquinoline | Organozinc Reagent | Pd or Ni Catalyst organic-chemistry.org | Couples various carbon hybridizations (sp³, sp², sp). wikipedia.org |

| Sonogashira | 2-Chloroquinoline (B121035) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / Amine Base researchgate.net | Synthesis of alkynyl-substituted quinolines. researchgate.net |

| Stille | Bromoquinoline | Organostannane | Pd(0) / CuI acs.org | Tolerates a wide range of functional groups. researchgate.net |

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed cascade reactions have been developed for the synthesis of fused quinoline systems, starting from 2-chloroquinoline-3-carbonitriles and benzyl (B1604629) amines in an aerobic atmosphere. rsc.org This process involves a sequence of Ullmann-coupling, conversion of the nitrile to an amide, nucleophilic addition, and subsequent air oxidation. rsc.org Furthermore, copper(II)-catalyzed halogenation of quinolines using inexpensive sodium halides has been reported, providing a direct method for introducing halogen atoms at specific positions under mild conditions. rsc.orgnih.gov

Silver catalysis has emerged as a valuable tool in quinoline synthesis. An efficient silver-catalyzed method involves the reaction of anilines with aldehydes and ketones or 1,3-diketones to construct polysubstituted quinolines. researchgate.net Another innovative approach is a silver-catalyzed cascade process for synthesizing 4-trifluoromethyl substituted quinolines in water. rsc.org This reaction proceeds via an alkyne–ketone–amino coupling/addition/condensation sequence, demonstrating high atom economy with water as the only by-product. rsc.org

Zinc(II) triflate (Zn(OTf)₂) is a highly efficient and reusable Lewis acid catalyst for the Friedländer annulation reaction. nih.gov This method involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group. organic-chemistry.org The use of Zn(OTf)₂ as a catalyst, particularly under microwave irradiation and solvent-free conditions, provides an environmentally friendly and highly efficient procedure for preparing a wide range of functionalized quinolines. nih.gov The catalyst can be recovered and reused, adding to the sustainability of the process. nih.gov

Metal-Free Reaction Conditions

The synthesis of quinoline scaffolds without the use of transition metals has gained significant traction, addressing concerns of cost, toxicity, and metal contamination in final products. researchgate.netrsc.org These methods often rely on the use of non-metallic catalysts or reagents to facilitate the necessary bond formations.

Detailed research findings indicate that molecular iodine is an effective catalyst for metal-free quinoline synthesis. rsc.orgmdpi.com For instance, a one-pot protocol for synthesizing quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates uses molecular iodine as a catalyst in acetonitrile (B52724). rsc.org This approach is noted for its high regioselectivity, shorter reaction times, and the formation of multiple C-C and C-N bonds in a single operation. rsc.org Another strategy involves the reaction of 2-(aminomethyl)-aniline with aromatic ketones under an oxygen atmosphere, which acts as a green oxidant, to produce 2-aryl quinolines in good yields. mdpi.com Furthermore, tandem cyclization strategies using reagents like iodine and tert-butyl hydroperoxide (TBHP) have been developed to synthesize quinoline derivatives from starting materials such as 2-styrylanilines, avoiding the need for transition metals. nih.gov

These metal-free strategies offer a promising pathway for the synthesis of this compound, potentially by adapting methods like the iodine-catalyzed Povarov reaction or other annulation techniques using appropriate aniline and ketone precursors. mdpi.com

Table 1: Examples of Metal-Free Quinoline Synthesis Conditions

| Catalyst/Reagent | Starting Materials | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Molecular Iodine (I₂) | Aryl amines, Acetylenedicarboxylates | Quinoline-2,4-dicarboxylates | Eco-friendly catalyst, high regioselectivity, avoids metal waste. rsc.org | rsc.org |

| Oxygen (O₂) | 2-(Aminomethyl)aniline, Aryl ketones | 2-Aryl Quinolines | Environmentally friendly oxidant, mild reaction conditions. mdpi.com | mdpi.com |

| Iodine (I₂), TBHP | 2-Styrylanilines, 2-Methylquinolines | Functionalized Quinolines | Avoids transition metals, excellent functional group tolerance. nih.gov | nih.gov |

| Peptide Coupling Reagent | 2-Aminoaryl ketones, Carbonyl compounds | Substituted Quinolines | Biomimetic approach, can be run in water. mdpi.com | mdpi.com |

Ionic Liquid Mediated Syntheses

Ionic liquids (ILs) have emerged as versatile tools in organic synthesis, serving as catalysts, solvents, or co-solvents. researchgate.net Their negligible vapor pressure, high thermal stability, and recyclability make them attractive from a green chemistry perspective. ijpsjournal.comnih.gov

In quinoline synthesis, Brønsted-acidic ionic liquids have been successfully employed to catalyze classic reactions like the Friedländer and Skraup syntheses. mdpi.comsemanticscholar.org For example, the ionic liquid [bmim]HSO₄ has been used in substoichiometric amounts to catalyze the Friedländer reaction under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com Another novel Brønsted-acidic ionic liquid, [Msim][OOCCCl₃], has also proven to be a highly efficient and recyclable catalyst for this transformation. mdpi.com Research has also demonstrated a metal-free protocol for synthesizing functionalized quinolines from anilines and phenylacetaldehydes using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.gov This method offers advantages such as being environmentally friendly, having a recyclable reaction medium, and producing high yields. nih.gov

For the synthesis of this compound, an ionic liquid could be employed as a recyclable catalytic medium for the condensation of a suitably substituted aniline (e.g., 2,3-dimethylaniline) with a β-dicarbonyl compound, followed by chlorination.

Table 2: Ionic Liquids in Quinoline Synthesis

| Ionic Liquid | Reaction Type | Role of IL | Key Advantages | Reference |

|---|---|---|---|---|

| [bmim]HSO₄ | Friedländer Synthesis | Catalyst | Solvent-free conditions, short reaction time, high yield. mdpi.com | mdpi.com |

| [Msim][OOCCCl₃] | Friedländer Synthesis | Catalyst | Highly efficient, recyclable, and reusable. mdpi.com | mdpi.com |

| Imidazolium-based ILs | Condensation | Reaction Medium | Metal-free, recyclable medium, good to excellent yields. nih.gov | nih.gov |

| Choline chloride–oxalic acid | Condensation | Catalyst | Biodegradable, recyclable, solvent-free, simple procedure. researchgate.net | researchgate.net |

Ultrasound Irradiation in Quinoline Synthesis

Ultrasound-assisted organic synthesis is a green chemistry technique known for accelerating reaction rates, improving yields, and reducing energy consumption. nih.govresearchgate.net The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction kinetics. nih.gov

This technique has been effectively applied to the synthesis of various quinoline derivatives. researchgate.net For instance, a one-pot, three-component synthesis of novel pyrimido[4,5-b]quinoline derivatives was achieved in excellent yields (94-99%) and very short reaction times (1.5-3 minutes) under ultrasonic irradiation. benthamdirect.com Another study demonstrated that the synthesis of hybrid quinoline-imidazole derivatives under ultrasound irradiation offered significant benefits in terms of reaction time and energy consumption compared to conventional heating methods. nih.govrsc.org The combination of ultrasound with other green techniques, such as the use of basic ionic liquids in aqueous media, has also been reported for the efficient synthesis of quinolines at room temperature. nih.gov

The application of ultrasound irradiation could significantly improve the efficiency of synthesizing this compound, potentially reducing reaction times and improving yields in the key cyclization step.

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Quinoline Synthesis

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hybrid quinoline-imidazole derivatives | Conventional Heating (TH) | Several hours | Good | nih.gov |

| Hybrid quinoline-imidazole derivatives | Ultrasound (US) Irradiation | Shorter time | Higher | nih.gov |

| Pyrimido[4,5-b]quinolines | Conventional | Longer | Lower | benthamdirect.com |

| Pyrimido[4,5-b]quinolines | Ultrasound (US) Irradiation | 1.5 - 3 min | 94 - 99% | benthamdirect.com |

Multicomponent Reactions for Quinoline Derivatives

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govfrontiersin.org These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple precursors, which is highly valuable in medicinal chemistry. frontiersin.org

Several classical and modern MCRs are used to construct the quinoline core. nih.gov For example, silver triflate has been used as a catalyst in the multicomponent reaction of anilines, aldehydes, and ketones to furnish polysubstituted quinolines. rsc.org A highly efficient, one-pot MCR for synthesizing a new series of quinoline derivatives from resorcinol, aromatic aldehydes, β-ketoesters, and various amines has been developed under solvent-free conditions, yielding pure products in a short time. frontiersin.org This highlights the power of MCRs to create molecular diversity efficiently and sustainably. frontiersin.org

The synthesis of this compound could be envisioned via a multicomponent approach, for instance, by adapting a Friedländer-type MCR involving 2,3-dimethylaniline, a suitable β-dicarbonyl compound, and a chlorinating agent in a one-pot sequence.

Table 4: Examples of Multicomponent Reactions for Quinoline Synthesis

| Reaction Name/Type | Components | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Silver-catalyzed MCR | Aniline, Aldehyde, Ketone | Silver triflate (AgOTf) | Synthesis of polysubstituted quinolines. rsc.org | rsc.org |

| One-pot MCR | Resorcinol, Aldehyde, β-Ketoester, Amine | None (Solvent-free) | Eco-friendly, excellent yields, short reaction time. frontiersin.org | frontiersin.org |

| Three-component reaction | Aldehyde, Dimedone, 6-Aminothiouracil | None (Ultrasound) | One-pot synthesis, excellent yields (94-99%). benthamdirect.com | benthamdirect.com |

| Zinc-catalyzed MCR | Alkyne, Amine, Aldehyde | Zinc(II) triflate | Ligand-free, solvent-free, inert conditions. rsc.org | rsc.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com This paradigm shift is evident in the development of modern synthetic routes to quinolines, focusing on solvent-free conditions and the use of eco-friendly reagents and catalysts. nih.govresearchgate.net

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or in a solvent-free (neat) environment, offers numerous environmental and economic benefits, including reduced waste, elimination of costly and toxic solvents, and often simpler work-up procedures. jocpr.com

Several solvent-free methods for quinoline synthesis have been reported. A clean and efficient synthesis of quinoline derivatives has been achieved through the reaction of 2-aminoacetophenone (B1585202) with various ketones in the presence of caesium iodide under thermal, solvent-free conditions. researchgate.net This method is praised for its good yields, simple methodology, and short reaction times. researchgate.net Another approach involves the use of microwave irradiation to drive reactions under solvent-free conditions, which can accelerate reaction rates due to the selective heating of polar reactants. researchgate.net The synthesis of polyhydroquinolines has been achieved with excellent yields under solvent-free conditions at 140 °C using CuO nanoparticles as a catalyst. nih.gov

A green synthesis of this compound would ideally be performed under solvent-free conditions, possibly using mechanical grinding or thermal heating with a recyclable catalyst to drive the key cyclization reaction.

Table 5: Solvent-Free Methodologies for Quinoline Synthesis

| Catalyst | Energy Source | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Caesium iodide | Thermal | Substituted Quinolines | Clean reaction, simple methodology, easy work-up. researchgate.net | researchgate.net |

| None | None | Functionalized Quinolines | Environmentally benign, avoids destructive organic solvents. jocpr.com | jocpr.com |

| CuO Nanoparticles | Thermal (140 °C) | Polyhydroquinolines | High yield, short reaction time (20-40 min). nih.gov | nih.gov |

| None | Microwave (MW) | Quinolone Derivatives | Low energy consumption, short reaction times, high yields. researchgate.net | researchgate.net |

Eco-Friendly Reagents and Catalysts

The choice of reagents and catalysts is central to the principles of green chemistry. Eco-friendly options are typically non-toxic, renewable, recyclable, and highly efficient, minimizing waste and environmental impact. researchgate.net

In quinoline synthesis, a wide array of greener catalysts have been explored. These include simple, recyclable catalysts like caesium iodide researchgate.net and molecular iodine. rsc.org Heterogeneous catalysts, such as magnetic iron oxide nanoparticles (ZrO₂/Fe₃O₄-MNPs), are particularly advantageous as they can be easily recovered from the reaction mixture by an external magnet and reused multiple times without significant loss of activity. researchgate.net Water itself can serve as a green solvent and even a promoter in certain reactions. nih.gov Furthermore, deep eutectic solvents (DESs) and ionic liquids are considered environmentally friendly alternatives to volatile organic solvents and can also act as catalysts. ijpsjournal.comresearchgate.net Formic acid has been investigated as a green catalyst for quinoline synthesis. ijpsjournal.com

Table 6: Examples of Eco-Friendly Catalysts and Reagents in Quinoline Synthesis

| Catalyst/Reagent | Type | Reaction Condition | Key "Green" Feature | Reference |

|---|---|---|---|---|

| ZrO₂/Fe₃O₄-MNPs | Heterogeneous Catalyst | Friedländer reaction | Magnetically separable and reusable. researchgate.net | researchgate.net |

| Water | Solvent/Promoter | Reflux | Non-toxic, abundant, environmentally benign solvent. nih.gov | nih.gov |

| Choline chloride–oxalic acid | Ionic Liquid | Room Temperature | Biodegradable, recyclable, low toxicity. researchgate.net | researchgate.net |

| Molecular Iodine | Homogeneous Catalyst | 80 °C in Acetonitrile | Inexpensive, low toxicity metal-free catalyst. rsc.org | rsc.org |

| Caesium iodide | Homogeneous Catalyst | Thermal, Solvent-free | Simple, efficient, clean reaction conditions. researchgate.net | researchgate.net |

| Formic acid | Homogeneous Catalyst | N/A | Green catalyst alternative. ijpsjournal.com | ijpsjournal.com |

Specific Synthetic Strategies for this compound and its Immediate Precursors

The introduction of a chlorine atom at the C-2 position of the quinoline ring is a critical step. This is almost exclusively accomplished by the chemical modification of a precursor molecule where the C-2 position is functionalized as a hydroxyl group (in the form of a quinolin-2-ol) or its tautomeric keto form (a quinolin-2-one).

The direct chlorination of the precursor 4,7,8-trimethylquinolin-2(1H)-one is the most common and effective method for synthesizing the target compound. This transformation converts the cyclic amide functionality into a reactive 2-chloroquinoline. Various chlorinating agents can be employed for this purpose, with phosphorus-based reagents being traditional choices.

A mixture of a quinolinol with phosphorus pentachloride (PCl₅) in a solvent like chlorobenzene (B131634), when heated, can effectively replace the hydroxyl group with a chlorine atom. google.com Similarly, phosphorus oxychloride (POCl₃) is widely used for this type of conversion. More modern methods may utilize other reagents to achieve the same outcome under potentially milder conditions. For instance, a system of trichloroisocyanuric acid and triphenylphosphine (B44618) has been successfully used to convert a substituted quinolin-2(1H)-one into its corresponding 2-chloroquinoline derivative. chemicalbook.com

Table 1: Representative Chlorinating Agents for Quinolin-2-one Conversion

| Reagent(s) | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Heating in chlorobenzene (e.g., 130-135 °C) | google.com |

| Phosphorus Oxychloride (POCl₃) | Refluxing in neat POCl₃ or with a solvent | mdpi.com |

An alternative strategy in quinoline synthesis involves using a starting material that already contains the desired substituent. For chloroquinolines, this would mean beginning with a chloro-substituted aniline. However, this method is primarily effective for introducing substituents onto the benzene (B151609) ring portion of the quinoline (positions 5, 6, 7, or 8).

For this compound, the chlorine atom is located on the pyridine (B92270) ring. This position cannot be derived directly from a substituted aniline starting material in classic cyclization reactions like the Combes or Doebner-von Miller synthesis. Therefore, this approach is not suitable for the synthesis of the title compound but is a valid strategy for isomers like 5-, 6-, 7-, or 8-chloro-trimethylquinolines.

The precise placement of the three methyl groups at positions 4, 7, and 8 is determined during the initial ring-forming reaction. The choice of the aniline and the carbonyl-containing reactant dictates the substitution pattern of the resulting quinoline core. Classic name reactions are employed to construct the requisite 4,7,8-trimethylquinolin-2-ol precursor.

The Combes quinoline synthesis is a highly effective method, involving the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.orgwikiwand.com To obtain the 4,7,8-trimethyl substitution pattern, 2,3-dimethylaniline would be reacted with pentane-2,4-dione (acetylacetone). The reaction proceeds through a Schiff base intermediate which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org The 2,3-dimethylaniline provides the substituents that will become the 7- and 8-methyl groups, while the acetylacetone (B45752) provides the methyl group at the 4-position.

Another foundational method is the Doebner-von Miller reaction , which synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. wikipedia.orgsynarchive.com In this case, reacting 2,3-dimethylaniline with an appropriate α,β-unsaturated ketone, such as 3-penten-2-one, can lead to the formation of the trimethyl-substituted quinoline skeleton. chemicalbook.com

Table 2: Precursor Selection for 4,7,8-trimethylquinolin-2-ol Synthesis

| Synthesis Method | Aniline Precursor | Carbonyl Precursor | Key Catalyst | Resulting Intermediate |

|---|---|---|---|---|

| Combes Synthesis | 2,3-Dimethylaniline | Pentane-2,4-dione | Sulfuric Acid (H₂SO₄) | 4,7,8-Trimethylquinolin-2-ol |

Once the core quinoline structure is formed, it can be further modified. While the primary focus is on the synthesis of this compound itself, related derivatization reactions showcase the reactivity of the quinoline system.

Substituted quinolines can undergo reactions with quinones to form more complex fused systems or rearranged products like tropolones. Research has shown that chloro-substituted dimethylquinolines can react with benzoquinones to yield 2-quinolyl-1,3-tropolone derivatives. nih.gov In a typical reaction, a substituted quinoline is heated with a twofold excess of a benzoquinone in acetic acid. nih.gov This process involves a multi-step mechanism that includes an initial aldol-type condensation followed by cyclization and rearrangement to form the seven-membered tropolone (B20159) ring fused with the quinoline moiety. nih.gov While the specific reactivity of this compound in this context is not detailed, the established reactions of similar chloro-dimethylquinolines suggest a potential pathway for further derivatization.

Table 3: Example of Quinoline Derivatization with Benzoquinone

| Quinoline Reactant | Quinone Reactant | Reaction Conditions | Product Type | Reference |

|---|

Derivatization of Existing Quinoline Scaffolds

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halo-substituted aromatic rings like this compound. In a typical SNAr reaction, the chlorine atom at the C2 position of the quinoline ring would be displaced by a nucleophile. The electron-withdrawing nature of the quinoline's nitrogen atom facilitates this reaction, particularly at the C2 and C4 positions.

While no specific studies on SNAr reactions of this compound have been identified in a comprehensive literature search, the general mechanism would involve the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the electron-deficient C2 carbon. This forms a high-energy intermediate known as a Meisenheimer complex, which then collapses, expelling the chloride ion to yield the substituted product. The reaction conditions would typically involve a suitable solvent and may require heat or the presence of a base to facilitate the reaction.

Hypothetical SNAr Reaction Data for this compound:

| Nucleophile (Nu-H) | Solvent | Temperature (°C) | Product |

| Morpholine | Dimethylformamide (DMF) | 100-120 | 2-(Morpholin-4-yl)-4,7,8-trimethylquinoline |

| Sodium Methoxide | Methanol | Reflux | 2-Methoxy-4,7,8-trimethylquinoline |

| Aniline | N-Methyl-2-pyrrolidone (NMP) | 120-150 | N-Phenyl-4,7,8-trimethylquinolin-2-amine |

This table is illustrative and based on general principles of SNAr reactions on related chloroquinolines, as specific experimental data for this compound is not available.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the further functionalization of this compound. The chlorine atom at the C2 position serves as a handle for various coupling reactions, enabling the introduction of a wide range of substituents.

Commonly employed cross-coupling reactions for such substrates include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Heck Reaction: Reaction with an alkene to form a new carbon-carbon bond at the less substituted end of the alkene.

The success of these reactions is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent. The steric hindrance from the methyl groups on the quinoline ring of this compound might influence the reaction kinetics and require carefully optimized conditions.

Illustrative Cross-Coupling Reaction Conditions:

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water |

| Buchwald-Hartwig | n-Butylamine | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 | - | CuI, Et3N | Tetrahydrofuran (THF) |

This table presents typical conditions for cross-coupling reactions on similar chloro-heteroaromatic compounds. Specific data for this compound is not documented in available literature.

Process Optimization and Scalability Considerations for this compound Production

The efficient and scalable production of this compound is crucial for its potential applications. This involves a detailed investigation of reaction parameters, catalyst performance, and purification methods.

Reaction Parameter Influence (Temperature, Pressure, Time)

The synthesis of the precursor to this compound, likely a hydroxyquinoline, and its subsequent chlorination would be sensitive to several parameters. For instance, in a typical quinoline synthesis like the Combes or Doebner-von Miller reaction, temperature control is critical to ensure cyclization and prevent side reactions. Reaction time is another key variable that needs to be optimized to maximize yield while minimizing the formation of impurities.

Catalyst Loading and Efficiency

In both the synthesis of the quinoline core and its subsequent functionalization via cross-coupling reactions, catalyst loading and efficiency are paramount for a cost-effective and sustainable process. For palladium-catalyzed reactions, minimizing the amount of the expensive metal catalyst without compromising yield and reaction time is a primary goal. This often involves screening different catalyst systems and optimizing the catalyst-to-substrate ratio.

Purity Profile and Impurity Control

Ensuring the high purity of the final product is critical, especially for applications in fields like pharmaceuticals or materials science. Impurity profiling, typically using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), is necessary to identify and quantify any byproducts. Common impurities in quinoline synthesis can arise from incomplete cyclization, over-chlorination, or side reactions of the starting materials. Strategies for impurity control include optimizing reaction selectivity, employing appropriate purification techniques like recrystallization or column chromatography, and implementing stringent quality control measures throughout the manufacturing process.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 2 Chloro 4,7,8 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile compounds. nih.gov In the analysis of 2-Chloro-4,7,8-trimethylquinoline, ESI-MS is used to generate intact molecular ions in the gaseous phase from a solution. nih.gov The compound, dissolved in a suitable solvent, is sprayed through a highly charged capillary, forming a fine mist of charged droplets. nih.gov Evaporation of the solvent leads to the formation of gaseous ions, which are then guided into the mass analyzer. nih.gov

For this compound (C₁₂H₁₂ClN), the expected molecular ion peak would correspond to its monoisotopic mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will characteristically display two major peaks for the protonated molecule, [M+H]⁺.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Corresponding Isotope | Calculated m/z | Expected Relative Intensity |

| [M+H]⁺ | ³⁵Cl | 206.0731 | 100% |

| [M+H]⁺ | ³⁷Cl | 208.0702 | ~32% |

This distinctive isotopic pattern is a hallmark of a monochlorinated compound and provides strong evidence for the presence of a single chlorine atom in the molecular structure. The high sensitivity of ESI-MS allows for the analysis of minute quantities, making it an indispensable tool in synthetic chemistry. nih.gov

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) following ESI is employed to induce fragmentation of the parent ion, providing data that helps to piece together the molecule's structure. In this process, the [M+H]⁺ ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal structural motifs.

A key fragmentation pathway for halogenated aromatic compounds involves the loss of the halogen atom. docbrown.info For this compound, the most anticipated fragmentation would be the cleavage of the C-Cl bond. The stability of the resulting carbocation significantly influences the fragmentation pattern. docbrown.info The loss of a chlorine radical from the parent ion would generate a prominent fragment. Another common fragmentation in quinoline (B57606) systems involves the cleavage of substituent methyl groups.

Table 2: Plausible Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z | Significance |

| 206.07 | [C₁₂H₁₂N]⁺ | HCl | 170.10 | Loss of hydrogen chloride |

| 206.07 | [C₁₁H₉ClN]⁺ | CH₃ | 191.05 | Loss of a methyl group |

| 206.07 | [C₁₂H₁₃N]⁺ | Cl | 171.11 | Loss of chlorine radical |

The analysis of these fragmentation patterns, particularly differentiating between chlorine substitution on the benzene (B151609) ring versus an aliphatic part, can be refined by adjusting collision energies. nih.gov This detailed structural information is vital for confirming the specific isomeric form and the positions of the substituents on the quinoline core. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. lumenlearning.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and substituted structure.

The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), the latter containing a complex pattern of absorptions unique to the molecule. docbrown.info

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Methyl (CH₃) groups |

| 1600-1450 | C=C and C=N Stretch | Aromatic ring and quinoline core |

| 1470-1350 | C-H Bend | Methyl (CH₃) groups |

| 800-600 | C-Cl Stretch | Aryl-Chloride |

The presence of sharp peaks in the 3100-3000 cm⁻¹ range indicates C-H stretching from the aromatic quinoline ring. libretexts.org Strong absorptions between 2960 and 2850 cm⁻¹ are characteristic of the C-H stretching in the three methyl groups. libretexts.org The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1600-1450 cm⁻¹ region. pressbooks.pub A strong band in the 800-600 cm⁻¹ range would be diagnostic for the C-Cl stretching vibration, confirming the presence of the chloro-substituent. docbrown.info The absence of broad bands around 3300 cm⁻¹ (O-H or N-H stretch) confirms the structure is not a hydroxyl or primary/secondary amine derivative. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The quinoline ring, being an extended aromatic system, exhibits characteristic UV-Vis absorption bands. The position and intensity of these bands are influenced by the nature and position of substituents.

For this compound, the spectrum is expected to show multiple absorption bands arising from π → π* and n → π* transitions. The π → π* transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower energy and intensity.

Table 4: Typical UV-Vis Absorption Maxima for Substituted Quinolines

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200-250 | High-energy transition within the benzene part of the quinoline system. |

| π → π | 250-300 | Lower-energy transition associated with the pyridinoid part of the ring. |

| n → π* | >300 | Low-intensity transition involving nitrogen's lone pair electrons. |

The substitution of the quinoline core with a chloro group and three methyl groups will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. This is due to the electronic effects of the substituents on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), can be used to simulate the UV-Vis spectrum and assign the observed electronic transitions. sharif.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for its complete structural elucidation.

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data from this analysis allows for the construction of an electron density map, from which the positions of the atoms can be determined. This method would unambiguously confirm the connectivity of the atoms, the planarity of the quinoline ring, and the positions of the chloro and trimethyl substituents. Room-temperature structure determination is increasingly utilized to observe the molecule in a state that reflects realistic conformational flexibility. nih.gov

Table 5: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | e.g., C-Cl, C-N, C-C |

| Bond Angles (°) | e.g., C-C-C, C-N-C |

| Torsion Angles (°) | Defines the conformation of substituents |

This technique provides the ultimate structural confirmation, resolving any ambiguities that might remain from spectroscopic analyses alone.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. researchgate.net It is widely used in the pharmaceutical industry for quality control and impurity profiling. openaccessjournals.com For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. researchgate.net Detection is commonly achieved using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. researchgate.net

The method's performance is evaluated based on several parameters to ensure it is accurate, specific, and robust.

Table 6: Typical Parameters for HPLC Analysis of this compound

| Parameter | Description | Typical Value/Condition |

| Column | Stationary Phase | Octadecylsilyl (C18), 5 µm |

| Mobile Phase | Eluent | Isocratic or gradient mixture of Acetonitrile/Water |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Detection | Wavelength (λ) | ~240-280 nm (based on UV spectrum) |

| Retention Time (Rt) | Time taken for analyte to elute | Specific to the compound and conditions |

| Purity Assessment | Peak Area % | >95% (typical for purified compounds) |

The development and validation of an HPLC method ensure that it can reliably separate the target compound from any potential impurities, providing a quantitative measure of its purity. researchgate.net This is critical for ensuring the quality and consistency of the synthesized material.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion peak ([M]⁺) would be expected, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for quinoline derivatives involve the loss of substituents from the quinoline core. The fragmentation of this compound would likely involve the following key steps:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at [M-35]⁺ and [M-37]⁺.

Ring cleavage: More complex fragmentation patterns can arise from the cleavage of the quinoline ring system itself.

The retention time in the gas chromatogram would be influenced by the compound's volatility, which is affected by its molecular weight and intermolecular forces. The trimethyl substitution on the quinoline core would increase the boiling point compared to less substituted analogs.

Table 1: Predicted Major Mass Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₁₂H₁₂ClN]⁺ | 205/207 | Molecular Ion |

| [C₁₁H₉ClN]⁺ | 190/192 | Loss of a methyl radical |

| [C₁₂H₁₂N]⁺ | 170 | Loss of a chlorine radical |

This table is predictive and based on the fragmentation patterns of similar compounds.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.com This technique is well-suited for the analysis of quinoline derivatives, including isomeric and substituted compounds.

For the analysis of this compound, a reverse-phase UPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection.

The retention of this compound on the column is influenced by its hydrophobicity. The presence of the three methyl groups and the chlorine atom increases its nonpolar character, leading to a stronger interaction with the stationary phase and thus a longer retention time compared to unsubstituted or less substituted quinolines. The high resolving power of UPLC would be particularly advantageous in separating this compound from its potential isomers, which may have very similar physical properties. nih.gov

Table 2: Hypothetical UPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (or similar) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from A to B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry |

This table represents a typical starting point for method development and would require optimization.

Computational Chemistry for Spectroscopic Prediction and Validation

Computational chemistry provides a powerful toolset to complement experimental data by predicting spectroscopic properties and exploring the energetic landscapes of molecules.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict various spectroscopic parameters for a wide range of quinoline derivatives. nih.govresearchgate.netresearchgate.net

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to:

Optimize the molecular geometry: This provides the most stable three-dimensional arrangement of the atoms.

Predict vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure and assign vibrational modes.

Calculate NMR chemical shifts: Theoretical ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals, which can be complex for substituted quinolines.

Predict electronic transitions: Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, providing insights into the electronic nature of the molecule.

These computational predictions are invaluable for validating experimental results and providing a deeper understanding of the molecule's electronic and structural properties.

Quantum Chemical Methods for Energy and Structural Characteristics of Tautomers and Isomers

Quantum chemical methods are essential for investigating the relative stabilities of tautomers and constitutional isomers, which can be challenging to distinguish experimentally. For quinoline derivatives, tautomerism can occur, particularly if hydroxyl or amino groups are present. nih.govresearchgate.netbeilstein-journals.orgnih.govscispace.com While this compound itself is not expected to exhibit significant tautomerism, the study of its isomers is crucial.

Computational methods like DFT and higher-level ab initio calculations can be used to determine the relative energies of different isomers of this compound. For instance, the positions of the chloro and methyl substituents on the quinoline ring can vary, leading to a number of constitutional isomers. By calculating the ground-state energies of these isomers, their relative thermodynamic stabilities can be predicted.

Furthermore, these methods can be used to calculate the energy barriers for the interconversion between different isomers, providing insights into their kinetic stability and the likelihood of their coexistence under specific conditions. This information is critical for understanding the potential complexity of a synthetic mixture and for developing effective purification strategies.

Reactivity and Reaction Mechanisms of 2 Chloro 4,7,8 Trimethylquinoline

Substitution Reactions at the Quinoline (B57606) Ring

The quinoline ring system is susceptible to both nucleophilic and electrophilic substitution reactions. The position and nature of the substituents on the ring play a critical role in determining the regioselectivity and rate of these transformations.

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

Based on the general reactivity of 2-chloroquinolines, it is anticipated that 2-Chloro-4,7,8-trimethylquinoline would react with various primary and secondary amines to yield the corresponding 2-aminoquinoline (B145021) derivatives. These reactions typically proceed by the addition of the amine to the C2 position, followed by the elimination of the chloride ion. The reaction conditions, such as solvent, temperature, and the use of a base, would influence the reaction rate and yield.

Table 1: Postulated Reactions of this compound with Amines (Note: This table is illustrative and based on general principles, not on specific experimental data for the target compound.)

| Amine Nucleophile | Expected Product |

| Ammonia | 4,7,8-Trimethylquinolin-2-amine |

| Primary Amine (R-NH2) | N-Alkyl-4,7,8-trimethylquinolin-2-amine |

| Secondary Amine (R2NH) | N,N-Dialkyl-4,7,8-trimethylquinolin-2-amine |

Similarly, oxygen-based nucleophiles such as alkoxides (RO⁻) and phenoxides (ArO⁻) are expected to displace the C2-chlorine atom. These reactions would lead to the formation of 2-alkoxy- or 2-aryloxy-4,7,8-trimethylquinolines. The reactivity of the nucleophile and the stability of the leaving group are key factors in these transformations.

Table 2: Postulated Reactions of this compound with Oxygen Nucleophiles (Note: This table is illustrative and based on general principles, not on specific experimental data for the target compound.)

| Oxygen Nucleophile | Expected Product |

| Alkoxide (RO⁻) | 2-Alkoxy-4,7,8-trimethylquinoline |

| Phenoxide (ArO⁻) | 2-Phenoxy-4,7,8-trimethylquinoline |

Sulfur nucleophiles, such as thiols (RSH) in the presence of a base or thiolate anions (RS⁻), are also potent nucleophiles in SNAr reactions. The reaction of this compound with sulfur nucleophiles would be expected to produce 2-(alkylthio)- or 2-(arylthio)-4,7,8-trimethylquinolines.

Table 3: Postulated Reactions of this compound with Sulfur Nucleophiles (Note: This table is illustrative and based on general principles, not on specific experimental data for the target compound.)

| Sulfur Nucleophile | Expected Product |

| Thiolate (RS⁻) | 2-(Alkylthio)-4,7,8-trimethylquinoline |

| Arylthiolate (ArS⁻) | 2-(Arylthio)-4,7,8-trimethylquinoline |

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. When such reactions do occur, the substitution typically takes place on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. For this compound, the positions available for electrophilic attack are C5 and C6. The directing effects of the existing methyl groups at C7 and C8 would influence the regiochemical outcome of any potential electrophilic substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, without experimental data, the precise conditions and outcomes for this compound remain speculative.

Reactions Involving the Methyl Groups

Benzylic Functionalization (e.g., Oxidation to Aldehydes)

The methyl groups at positions 4, 7, and 8 of the quinoline ring are benzylic and thus can be selectively oxidized to introduce other functional groups, such as aldehydes or carboxylic acids. While specific studies on the benzylic functionalization of this compound are not extensively documented, the oxidation of methyl groups on quinoline and other aromatic systems is a well-established transformation.

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used, although these are harsh and may lead to over-oxidation or degradation of the quinoline core. More controlled oxidation to the aldehyde stage can often be achieved using milder reagents. For instance, oxidation of related trimethylquinoline derivatives has been accomplished using reagents like manganese(III) acetate (B1210297). Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can functionalize benzylic C-H bonds via a rate-determining hydride abstraction.

The relative reactivity of the three methyl groups (at C4, C7, and C8) would be influenced by both steric and electronic factors. The methyl group at the 4-position is ortho to the ring nitrogen, which may influence its reactivity differently compared to the methyl groups on the carbocyclic ring at positions 7 and 8.

Table 1: Representative Conditions for Benzylic Oxidation | Reactant | Oxidizing Agent | Conditions | Product | Reference | | :--- | :--- | :--- | :--- | :--- | | Toluene | KMnO₄, heat | Benzoic Acid | | | 2,4,7-trimethyl-7,8-dihydroquinolinone | Mn(III) acetate | 2,4,7-trimethylquinolin-5-ol | |

Condensation Reactions

Direct condensation reactions are not applicable to this compound as it lacks a suitable functional group like a carbonyl or an active methylene (B1212753) group that can readily participate in such transformations. However, condensation reactions can be performed on derivatives of this compound.

For instance, if one of the benzylic methyl groups were first oxidized to an aldehyde, as described in the previous section, the resulting 2-chloro-trimethylquinoline-carbaldehyde could serve as a substrate for various condensation reactions. nih.gov These reactions are fundamental in organic synthesis for building more complex molecules and heterocyclic systems.

Common condensation reactions for analogous 2-chloroquinoline-3-carbaldehydes include:

Schiff Base Formation: Reaction with primary amines (anilines, etc.) to form imines. nih.gov

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines. nih.gov

Knoevenagel Condensation: Reaction with active methylene compounds. rsc.org

Synthesis of Fused Heterocycles: Condensation with bifunctional nucleophiles, such as o-phenylenediamine (B120857) or formamide, can lead to the formation of fused ring systems. nih.govrsc.org

The mechanism for these reactions typically involves the nucleophilic attack of the amine or active methylene compound on the carbonyl carbon of the aldehyde, followed by a dehydration step to form the new C=N or C=C bond. rsc.org

Cross-Coupling Chemistry for Extended Molecular Architectures

The chlorine atom at the 2-position of the quinoline ring is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. The reactivity of the C2-Cl bond in quinolines is well-documented and is generally higher than that of a chloro substituent on the benzene ring portion of the molecule.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. nih.govlibretexts.org It involves the reaction of an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

For this compound, the Suzuki-Miyaura coupling would replace the chlorine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. This reaction is highly efficient for creating biaryl and substituted quinoline structures.

The general catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the quinoline. libretexts.org

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. nih.gov Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used with bases such as K₂CO₃, Cs₂CO₃, or Na₂CO₃ in solvents like DMF, dioxane, or toluene/water mixtures. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloroquinolines

| Chloroquinoline Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / DMF | 2,3-Diaryl-4-chloroquinoline | nih.gov |

| 4-Chloroquinoline (B167314) derivatives | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / DMF | 4-Phenylquinoline derivatives | researchgate.net |

Other Palladium-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira)

Besides the Suzuki-Miyaura coupling, the 2-chloro position of this compound is also amenable to other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction couples the chloroquinoline with an alkene to form a substituted quinoline with a new C-C double bond. organic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The mechanism is similar to other cross-couplings, involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have been developed. libretexts.orgorganic-chemistry.org For this compound, this reaction would yield a 2-alkynyl-4,7,8-trimethylquinoline, a valuable building block for further transformations. scribd.comresearchgate.net The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. libretexts.org

Table 3: Representative Conditions for Heck and Sonogashira Couplings

| Reaction Type | Chloroquinoline Substrate | Coupling Partner | Catalyst / Co-catalyst | Base / Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Heck | Aryl Halides | Activated Alkenes | Pd(OAc)₂ | Base / Various | Vinylated Arene | organic-chemistry.org |

| Sonogashira | 2-Chloroquinoline (B121035) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine Base | 2-Alkynylquinoline | scribd.comresearchgate.net |

| Sonogashira | 2-Aryl-4-chloro-3-iodoquinoline | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 2-Aryl-3-alkynyl-4-chloroquinoline | nih.gov |

Ring-Opening and Rearrangement Reactions

The quinoline ring is a stable aromatic system and does not readily undergo ring-opening or rearrangement reactions under normal conditions. Such transformations typically require harsh conditions or specific activation.

Ring-Opening: The benzene portion of the quinoline ring can be opened under strong oxidative conditions, for example, with alkaline potassium permanganate, which would leave the pyridine (B92270) ring intact. mdpi.com Reductive ring-opening is less common but can occur under specific conditions, for instance, using strong reducing agents like sodium in liquid ammonia.

Rearrangement Reactions: Rearrangement reactions involving the quinoline skeleton itself are rare. More common are rearrangements of substituents attached to the ring. For example, under certain conditions, groups attached to the nitrogen atom or other positions might migrate. There are no specific documented rearrangement reactions for this compound in the reviewed literature.

Reactivity Studies and Mechanistic Investigations

While specific mechanistic studies for reactions involving this compound are scarce, the general reactivity patterns of 2-chloroquinolines have been investigated.

In nucleophilic aromatic substitution (SₙAr) , the 2-position of the quinoline ring is susceptible to attack by nucleophiles. However, the reactivity of 2-chloroquinoline is generally lower than that of 4-chloroquinoline in these reactions. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate. The presence of three electron-donating methyl groups on the carbocyclic ring of this compound would be expected to slightly decrease the electrophilicity of the quinoline system and thus slow down the rate of nucleophilic attack compared to an unsubstituted 2-chloroquinoline.

For palladium-catalyzed cross-coupling reactions , mechanistic studies on related systems have elucidated the key steps of the catalytic cycle as described above (oxidative addition, transmetalation, and reductive elimination). nih.govlibretexts.org The rate-determining step can vary depending on the specific reaction (Suzuki, Heck, Sonogashira), the substrates, and the reaction conditions. For Suzuki-Miyaura couplings of chloroquinolines, the oxidative addition of the palladium(0) catalyst to the relatively strong C-Cl bond is often the slow step. nih.gov The choice of ligand on the palladium catalyst is crucial for facilitating this step and achieving high catalytic activity. nih.govlibretexts.org

Kinetic Studies of Key Reactions